1-乙酰-2,6-二羟基萘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

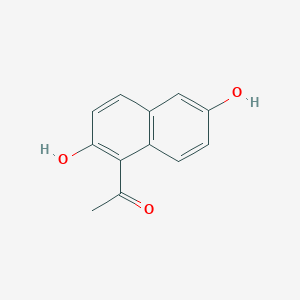

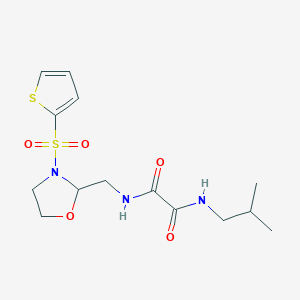

1-Acetyl-2,6-dihydroxynaphthalene is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 . It is a white to brown solid .

Molecular Structure Analysis

The IUPAC name for 1-Acetyl-2,6-dihydroxynaphthalene is 1-(2,6-dihydroxynaphthalen-1-yl)ethan-1-one . The InChI code is 1S/C12H10O3/c1-7(13)12-10-4-3-9(14)6-8(10)2-5-11(12)15/h2-6,14-15H,1H3 .Physical And Chemical Properties Analysis

1-Acetyl-2,6-dihydroxynaphthalene is a white to brown solid . . The storage temperature is +4°C or in a refrigerator .科学研究应用

沸石催化剂中的酰化和选择性

研究探索了萘衍生物的酰化反应,强调了沸石催化剂在提高这些反应的选择性和转化率中的作用。例如,2-甲氧基萘与乙酸酐的酰化会产生衍生物,如 1-乙酰基-2-甲氧基萘和 2-乙酰基-6-甲氧基萘。沸石催化剂,特别是沸石贝塔,由于其形状选择性而对这些乙酰化萘衍生物表现出显着选择性。反应条件(如温度和溶剂的存在)的控制进一步影响了所需的乙酰化产物的产率和选择性。这项研究强调了沸石催化剂在萘衍生物的有效和选择性酰化中的重要性,为合成化学和材料科学的进步做出了贡献 (Andy 等,2000)、(Fromentin 等,2000)、(Botella 等,2003)。

反应条件的影响

研究还深入探讨了反应条件对酰化过程的影响。沸石催化剂的酸度和质地特性、反应温度和溶剂极性等因素在确定酰化的效率和选择性方面发挥着至关重要的作用。这些发现对于开发乙酰化萘衍生物的优化合成路线至关重要,为各种化学工业和药物合成提供了潜在的应用 (Moreau 等,2003)、(Kim 等,2000)。

在真菌黑色素生物合成中的应用

涉及二羟基萘衍生物(如 1,3,8-三羟基萘)的生化途径在真菌黑色素生物合成中起着至关重要的作用。这一途径对于理解真菌毒力和致病性的分子机制至关重要。对这些化合物互变异构体及其旋转异构体的研究提供了对黑色素生物合成中中间体的稳定性和反应性的见解,为开发抗真菌策略和治疗剂开辟了途径 (Rostkowski & Paneth,2007)、(Feng 等,2001)。

安全和危害

作用机制

Target of Action

It is known that naphthoquinone derivatives, which include 1-acetyl-2,6-dihydroxynaphthalene, exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents . This suggests that the compound may interact with a variety of targets, depending on the specific context.

Mode of Action

The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents, in a similar way to hydrogen peroxide and superoxide radicals . This suggests that 1-Acetyl-2,6-dihydroxynaphthalene may interact with its targets through redox reactions, leading to changes in the targets’ function.

Biochemical Pathways

The specific biochemical pathways affected by 1-Acetyl-2,6-dihydroxynaphthalene are not clearly defined in the available literature. Given the broad range of activities exhibited by naphthoquinone derivatives, it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and others .

Result of Action

Given its potential antimalarial, antibacterial, antifungal, and anticancer activities , it can be inferred that the compound may induce cell death, inhibit cell growth, or disrupt essential cellular processes in target organisms or cells.

生化分析

Biochemical Properties

It is known that dihydroxynaphthalenes, a group of compounds to which 1-Acetyl-2,6-dihydroxynaphthalene belongs, have antioxidant properties . These compounds can interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

Related compounds such as dihydroxynaphthalenes have been shown to exhibit antioxidant activities, which can influence various cellular processes .

Metabolic Pathways

The metabolic pathways involving 1-Acetyl-2,6-dihydroxynaphthalene are not well characterized. Related compounds such as 1-methylnaphthalene are known to be metabolized via aromatic ring-hydroxylation to yield dihydroxynaphthalene .

属性

IUPAC Name |

1-(2,6-dihydroxynaphthalen-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7(13)12-10-4-3-9(14)6-8(10)2-5-11(12)15/h2-6,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEYIDZNPJQWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=C1C=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2754521.png)

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2754523.png)

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2754527.png)

![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2754529.png)

![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2754532.png)

![2-ethyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2754539.png)

![Ethyl 3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2754540.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2754541.png)